4-Tert-butylbenzenesulfonic acid

Catalog No.
S665807
CAS No.
1133-17-1
M.F
C10H14O3S
M. Wt
214.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylbenzenesulfonic acid

CAS Number

1133-17-1

Product Name

4-Tert-butylbenzenesulfonic acid

IUPAC Name

4-tert-butylbenzenesulfonic acid

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

InChI

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)

InChI Key

LZQMCUIWYRQLOG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O

The exact mass of the compound 4-Tert-butylbenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Tert-butylbenzenesulfonic acid is an organic compound classified as a benzenesulfonic acid and its derivatives. It features a tert-butyl group attached to the benzene ring, enhancing its solubility and reactivity. The compound has the molecular formula C10H14O3SC_{10}H_{14}O_{3}S and a molecular weight of approximately 214.281 g/mol. Its structure can be represented as follows:

  • IUPAC Name: 4-tert-butylbenzene-1-sulfonic acid
  • Chemical Structure:
    • SMILES: CC(C)(C)C1=CC=C(C=C1)S(O)(=O)=O
    • InChI: InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)

This compound is notable for its applications in various

, primarily due to its sulfonic acid group. It acts as an effective catalyst in reactions such as:

  • Esterifications: Facilitating the formation of esters from alcohols and acids.
  • Friedel-Crafts Reactions: Serving as a catalyst for alkylation and acylation of aromatic compounds .

The compound can also undergo chlorination reactions to produce derivatives like 4-tert-butylbenzenesulfonyl chloride when reacted with chlorinating agents such as thionyl chloride .

Research indicates that 4-tert-butylbenzenesulfonic acid exhibits biological activity, particularly in relation to thrombin inhibition. Thrombin plays a crucial role in blood coagulation and inflammation. The compound has been noted for its ability to bind calcium ions, which is significant in various biological processes .

Several methods exist for synthesizing 4-tert-butylbenzenesulfonic acid:

  • Direct Sulfonation: Tert-butylbenzene can be sulfonated using sulfuric acid or oleum under controlled conditions.
  • Chlorination followed by Hydrolysis: As described in patent literature, this method involves chlorinating tert-butylbenzene to form the sulfonyl chloride derivative, which can then be hydrolyzed to yield the sulfonic acid .

4-Tert-butylbenzenesulfonic acid has diverse applications across various fields:

  • Catalysis: Used extensively in organic synthesis for catalyzing esterification and Friedel-Crafts reactions.
  • Industrial Chemicals: Serves as an intermediate in the production of other chemicals.
  • Research: Employed in laboratory settings for studying reaction mechanisms and properties of sulfonic acids.

4-Tert-butylbenzenesulfonic acid shares structural similarities with other benzenesulfonic acids but is unique due to the tert-butyl substituent, which influences its physical and chemical properties. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Properties
Benzenesulfonic AcidSimple benzene ring with sulfonateBasic structure without bulky substituents
p-Toluenesulfonic AcidMethyl group on benzeneMore polar than tert-butyl variant
4-Hydroxybenzenesulfonic AcidHydroxyl group instead of tert-butylExhibits different reactivity profiles

The presence of the tert-butyl group in 4-tert-butylbenzenesulfonic acid enhances its solubility and sterics compared to these other compounds, making it particularly useful in specific catalytic applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.06636548 g/mol

Monoisotopic Mass

214.06636548 g/mol

Heavy Atom Count

14

UNII

YV1D0UF57S

Other CAS

1133-17-1

Wikipedia

4-TERT-BUTYLBENZENESULFONIC ACID

Dates

Last modified: 02-18-2024

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